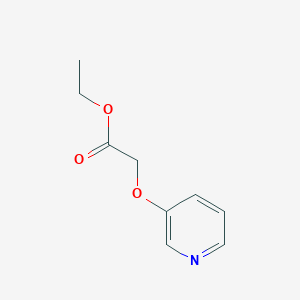

Ethyl 2-(pyridin-3-yloxy)acetate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-pyridin-3-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRUOZBZALSKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406340 | |

| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18342-98-8 | |

| Record name | Acetic acid, 2-(3-pyridinyloxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Pyridin 3 Yloxy Acetate

Retrosynthetic Analysis of Ethyl 2-(pyridin-3-yloxy)acetate

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. For this compound, the process involves breaking down the target molecule into simpler, commercially available precursors. advancechemjournal.com

The primary disconnection point in this compound is the ether linkage (C-O bond) between the pyridine (B92270) ring and the acetate (B1210297) group. This leads to two main synthons: a pyridin-3-yloxy anion equivalent and an ethyl acetate cation equivalent. A secondary disconnection can be made at the ester group, which breaks it down into an alcohol and a carboxylic acid derivative.

This analysis reveals two primary synthetic strategies:

Alkylation: The reaction between 3-hydroxypyridine (B118123) (pyridin-3-ol) and an ethyl haloacetate. byjus.com This is a direct approach to forming the ether bond.

Esterification: The formation of the ethyl ester from pyridin-3-yloxyacetic acid. This two-step approach first involves creating the ether linkage to form the carboxylic acid, followed by esterification.

The choice of starting materials is guided by their availability and reactivity. byjus.com 3-Hydroxypyridine and ethyl haloacetates (like ethyl bromoacetate (B1195939) or chloroacetate) are common and readily available reagents in organic synthesis. nih.govresearchgate.net

Classical Synthetic Routes and Their Mechanistic Underpinnings

Traditional methods for synthesizing this compound rely on well-established reaction pathways in organic chemistry.

This synthetic route first involves the synthesis of pyridin-3-yloxyacetic acid, which is then esterified to yield the final product.

The initial step is the reaction of 3-hydroxypyridine with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group of 3-hydroxypyridine to form a more nucleophilic pyridin-3-olate. This anion then attacks the electrophilic carbon of the haloacetic acid in a nucleophilic substitution reaction, displacing the halide ion to form pyridin-3-yloxyacetic acid.

The subsequent esterification of pyridin-3-yloxyacetic acid with ethanol (B145695) is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and the deprotonation of the resulting oxonium ion yields the ethyl ester, this compound.

A more direct and commonly employed method for synthesizing this compound is the Williamson ether synthesis. byjus.com This reaction involves the alkylation of 3-hydroxypyridine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739). nih.govresearchgate.net

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and in the presence of a base. byjus.comnih.gov Anhydrous potassium carbonate is a frequently used base for this transformation. nih.gov The base deprotonates the hydroxyl group of 3-hydroxypyridine, forming the pyridin-3-olate anion. ontosight.ai This potent nucleophile then attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, displacing the halide ion to form the ether linkage and yielding this compound directly. byjus.com The reaction is often performed under reflux conditions to ensure a reasonable reaction rate. nih.gov

| Reagent 1 | Reagent 2 | Base | Solvent | Condition | Product |

| 3-Hydroxypyridine | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | This compound |

| 3-Hydroxypyridine | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | This compound |

This table presents a summary of typical reagents and conditions for the alkylation reaction.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. benthamdirect.com These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. acs.org Research into solvent-free reactions has shown that some organic reactions can proceed efficiently without a solvent, often by heating the neat reactants together. benthamdirect.comresearchgate.net While specific solvent-free methods for this compound are not extensively documented, the principles of solvent-free synthesis are being applied to a wide range of heterocyclic compounds. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. researchgate.netnih.govmdpi.comfoliamedica.bgmdpi.com The alkylation of 3-hydroxypyridine with ethyl haloacetate could potentially be adapted to a microwave-assisted, solvent-free, or reduced-solvent protocol, possibly with a solid-supported catalyst, to enhance its environmental profile.

The development of synthetic routes that utilize renewable starting materials is a cornerstone of green chemistry. While the direct synthesis of this compound from renewable feedstocks is still a developing area, research is ongoing to produce key intermediates like 3-hydroxypyridine from biomass. For instance, methods for preparing 3-hydroxypyridine from furfurylamine, which can be derived from agricultural waste, have been explored. researchgate.net

Furthermore, the use of more benign and sustainable reagents is being investigated. This includes exploring alternatives to traditional bases and solvents. For example, phase-transfer catalysis could be employed in the alkylation reaction, allowing the use of water as a solvent and reducing the need for organic solvents. scispace.com The development of new etherification methods that avoid the use of hydrides or hydrogen as reductants also represents a move towards more sustainable chemical processes. rsc.org

Catalytic Strategies in the Synthesis of this compound

The formation of the C-O ether bond between the pyridinol and the acetate moiety is the key step in the synthesis of this compound. Catalysis is central to modern organic synthesis, and various strategies, employing both transition metals and small organic molecules (organocatalysts), have been developed to facilitate this transformation efficiently.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of C-O bonds, particularly in the synthesis of aryl ethers. The primary methods applicable to the synthesis of this compound are variations of the Ullmann condensation and the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.orgacs.org These reactions typically involve the coupling of an aryl halide or pseudohalide with an alcohol.

Copper-Catalyzed Ullmann-Type Reactions: The Ullmann condensation is a classical method that uses copper to catalyze the formation of diaryl ethers. organic-chemistry.orgacs.org In the context of the target molecule, this would involve the reaction of a 3-halopyridine with ethyl glycolate (B3277807) or, more commonly, 3-hydroxypyridine with an activated acetic acid derivative. While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have introduced ligands that facilitate the catalytic cycle, allowing for milder conditions. acs.org Ligands such as N,N-dimethylglycine or ethylene (B1197577) glycol can improve the efficacy of CuI-catalyzed couplings. acs.orgcore.ac.uk However, studies have shown that 3-hydroxypyridine can be a challenging substrate in some copper-catalyzed systems, exhibiting lower reactivity compared to its 2-hydroxy isomer or other phenols. ntu.edu.tw

Palladium-Catalyzed Buchwald-Hartwig Coupling: The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling method. While renowned for C-N bond formation, it has been successfully adapted for C-O bond formation to create aryl ethers. organic-chemistry.orgunistra.fr This reaction would couple 3-halopyridine (e.g., 3-bromopyridine) with ethyl glycolate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success. Modern, electron-rich, and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RockPhos), in combination with palladium precatalysts, have shown high efficacy for C-O bond formation. sigmaaldrich.com These advanced catalytic systems are known for their high stability, broad substrate scope, and high reactivity, enabling reactions under mild conditions. sigmaaldrich.com

Table 1: Comparison of Transition Metal-Catalyzed C-O Coupling Strategies

| Strategy | Metal | Typical Catalyst/Precatalyst | Typical Ligands | Reactants | Key Advantages | Challenges |

|---|---|---|---|---|---|---|

| Ullmann-Type Condensation | Copper (Cu) | CuI, CuBr·SMe₂ | N,N-Dimethylglycine, Ethylene Glycol, Phenanthroline | 3-Hydroxypyridine + Activated Acetic Acid Derivative | Lower cost of metal catalyst. | Can require high temperatures; 3-hydroxypyridine can be unreactive. acs.orgntu.edu.tw |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Bulky Biarylphosphines (XPhos, RockPhos, BrettPhos) | 3-Halopyridine + Ethyl Glycolate | High yields, mild conditions, broad functional group tolerance. organic-chemistry.orgsigmaaldrich.com | Higher cost of catalyst and ligands. |

Organocatalysis in C-O Bond Formation

As an alternative to transition metals, organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.netmdpi.com For the synthesis of this compound via Williamson ether synthesis (from 3-hydroxypyridine and an ethyl haloacetate), Phase Transfer Catalysis (PTC) is a particularly relevant and effective organocatalytic strategy. researchgate.net

Phase Transfer Catalysis facilitates the reaction between reagents located in different immiscible phases (e.g., a solid and a liquid, or two liquids). core.ac.ukresearchgate.net In this synthesis, 3-hydroxypyridine is deprotonated by a base (like K₂CO₃ or NaOH) in a solid or aqueous phase to form the pyridinoxide anion. This anion is poorly soluble in the organic solvent where the alkylating agent, ethyl bromoacetate, resides.

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), overcomes this barrier. The lipophilic cation of the catalyst pairs with the pyridinoxide anion, transporting it into the organic phase where it can readily react with ethyl bromoacetate. researchgate.net This method avoids the need for harsh conditions or expensive and potentially toxic metal catalysts, aligning with the principles of green chemistry. researchgate.net Studies on analogous systems, such as the alkylation of pyrazolones with ethyl bromoacetate, have demonstrated the effectiveness of PTC in promoting O-alkylation to yield the desired ester product. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

The most common and direct route to this compound is the Williamson ether synthesis, which involves the alkylation of 3-hydroxypyridine with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). Optimizing the parameters of this reaction is crucial for maximizing the yield and minimizing impurities.

Key parameters for optimization include:

Base: A suitable base is required to deprotonate the phenolic hydroxyl group of 3-hydroxypyridine. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH) for complete anion formation. The choice of base can influence reaction rate and selectivity between O-alkylation and potential N-alkylation of the pyridine ring.

Solvent: The reaction is typically performed in a polar aprotic solvent, such as acetone, acetonitrile (B52724), or dimethylformamide (DMF). The solvent must be capable of dissolving the reactants and, in the case of PTC, supporting the two-phase system.

Temperature: The reaction rate is temperature-dependent. Refluxing is common to ensure a reasonable reaction time. organic-chemistry.orgacs.org However, excessive heat can lead to side reactions or decomposition of the product.

Catalyst: In a phase-transfer catalyzed system, the choice and concentration of the catalyst (e.g., TBAB) are critical. Too little catalyst results in a slow reaction, while excess catalyst may not provide additional benefit and can complicate purification.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can enhance the yield. Using a slight excess of the alkylating agent, ethyl bromoacetate, can help drive the reaction to completion.

Table 2: Optimization Parameters for Williamson Ether Synthesis of this compound

| Parameter | Options/Range | Impact on Reaction | Reference Example |

|---|---|---|---|

| Base | K₂CO₃, NaOH, NaH | Affects rate of pyridinoxide formation and reaction selectivity. Anhydrous K₂CO₃ is a common and effective choice. | Alkylation of pyridone derivatives often uses anhydrous K₂CO₃ as a base. organic-chemistry.orgacs.org |

| Solvent | Acetone, Acetonitrile, DMF | Influences solubility of reactants and reaction rate. Acetone is frequently used and allows for easy removal post-reaction. | Refluxing in acetone is a standard procedure for similar alkylations. organic-chemistry.orgacs.org |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate. Reflux is often optimal for achieving completion within a few hours. | Reactions are typically refluxed for 2-24 hours to ensure completion. organic-chemistry.orgacs.org |

| Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of the pyridinoxide anion to the organic phase, significantly increasing the rate of this heterogeneous reaction. | PTC using TBAB is effective for O-alkylation of heterocyclic phenols with ethyl bromoacetate. researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 2 Pyridin 3 Yloxy Acetate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the unambiguous confirmation of the molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Ethyl 2-(pyridin-3-yloxy)acetate (C9H11NO3)

| Ion Formula | Mass Type | Theoretical m/z |

|---|---|---|

| [M+H]+ | Monoisotopic | 182.0761 |

| [M+Na]+ | Monoisotopic | 204.0580 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (1H) and carbon (13C) signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

1H NMR and 13C NMR Chemical Shift Assignments

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethyl acetate (B1210297) moiety. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the position of substitution. The protons of the ethyl group will appear as a characteristic triplet and quartet pattern.

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the ester group are particularly diagnostic.

While specific, fully assigned spectra for this compound are not available in the provided search results, data for the analogous compound ethyl 2-(pyridin-2-yloxy)acetate can be used for comparison. rsc.org For this isomer, the following chemical shifts were reported in CDCl3: 1H NMR: δ 8.13 (ddd, J = 5.1, 2.0, 0.9 Hz, 1H), 7.61 (ddd, J = 8.7, 7.1, 2.0 Hz, 1H), 6.94 – 6.77 (m, 2H), 4.87 (s, 2H), 4.21 (q, J = 7.1 Hz, 2H), 1.24 (t, J = 7.2 Hz, 3H); 13C NMR: δ 169.5, 162.5, 146.6, 138.9, 117.6, 111.2, 62.5, 61.1, 14.2. rsc.org

Table 2: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 8.2-8.4 | 140-145 |

| Pyridine C4-H | 7.2-7.4 | 123-128 |

| Pyridine C5-H | 7.2-7.4 | 120-125 |

| Pyridine C6-H | 8.1-8.3 | 145-150 |

| O-CH2 | 4.7-4.9 | 65-70 |

| Ester C=O | - | 168-172 |

| O-CH2-CH3 | 4.2-4.4 | 60-65 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between different functional groups, for instance, showing the correlation between the O-CH2 protons and the C3 carbon of the pyridine ring, as well as the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, and various C-H and C=C/C=N stretching and bending vibrations of the pyridine ring and the ethyl group. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| C=O stretch (ester) | 1735-1750 | 1735-1750 |

| Aromatic C=C/C=N stretch | 1400-1600 | 1400-1600 |

| C-O-C stretch (ether) | 1200-1300 | 1200-1300 |

| C-O stretch (ester) | 1000-1200 | 1000-1200 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While no crystal structure for this compound itself has been reported in the searched literature, studies on related pyridine derivatives can offer insights into the potential packing motifs. For instance, the crystal structure of a pyridazine (B1198779) derivative containing pyridine rings revealed that the packing is dominated by C-H···O and C-H···π interactions. iucr.org It is plausible that similar non-covalent interactions would play a significant role in the crystal lattice of this compound, influencing its physical properties such as melting point and solubility.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it will not exhibit an ECD spectrum in an achiral solvent. An ECD signal could only be induced if the molecule is placed in a chiral environment, for example, by forming a complex with a chiral host molecule. nih.govnih.gov For the compound itself, the determination of enantiomeric excess is not applicable.

Computational and Theoretical Investigations of Ethyl 2 Pyridin 3 Yloxy Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Ethyl 2-(pyridin-3-yloxy)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. semanticscholar.org This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a host of ground-state electronic properties can be calculated. These include the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Additionally, Mulliken atomic charges can be estimated to quantify the charge distribution on each atom. researchgate.net

Note: This table is illustrative of the data that would be generated from DFT calculations.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic properties, albeit at a greater computational expense. These methods would be used to obtain highly reliable predictions for properties like the total electronic energy, ionization potential, and electron affinity of this compound. semanticscholar.org Such high-accuracy data serve as benchmarks for less computationally demanding methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl acetate (B1210297) side chain and its linkage to the pyridine (B92270) ring means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds (e.g., the C-O-C-C dihedral angle) and calculating the energy at each step to map the potential energy surface (PES). mdpi.com This analysis identifies the global minimum energy conformation (the most stable structure) as well as other local minima (stable, but higher-energy conformers) and the energy barriers that separate them. researchgate.net Understanding the conformational landscape is crucial as different conformers can exhibit different reactivity and spectroscopic signatures.

Reactivity Prediction via Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated.

HOMO : Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com

LUMO : Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. materialsciencejournal.org

Table 2: FMO-Derived Reactivity Descriptors

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). researchgate.net |

Note: This table defines parameters that would be calculated in a typical FMO analysis.

Spectroscopic Parameter Prediction and Validation Against Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. chemrxiv.org These frequencies correspond to the stretching and bending of bonds (e.g., C=O stretch, C-O stretch, aromatic C-H bends). The calculated spectrum, often scaled by an empirical factor to better match experimental results, can be used to assign the peaks in an experimental IR spectrum. chemrxiv.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing predicted NMR shifts with experimental values is a powerful method for structure verification.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on a single molecule in a vacuum (gas phase), most chemical processes occur in solution. Molecular Dynamics (MD) simulations can model the behavior of this compound in the presence of explicit solvent molecules (e.g., water, ethanol). These simulations track the movements of all atoms over time, providing insight into how the solvent influences the molecule's conformational preferences, stability, and dynamic behavior. researchgate.net By analyzing the simulation trajectory, one can understand the specific solute-solvent interactions, such as hydrogen bonding, and their impact on the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational toxicology, providing a mathematical linkage between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models are not extensively documented in public literature, the principles of QSAR can be applied to predict its potential biological activities and properties based on its structural features. This involves the calculation of various molecular descriptors and the subsequent development of predictive models.

QSAR models for pyridine and phenoxyacetic acid derivatives have been successfully developed to predict a range of activities, including herbicidal, anticancer, and antisickling effects. mdpi.comnih.govchemrevlett.com These studies establish a methodological precedent for constructing similar models for this compound. The development of a robust QSAR model for this compound would involve the calculation of a wide array of descriptors that quantify its physicochemical properties.

Key Molecular Descriptors for this compound

The biological activity of a molecule is often influenced by a combination of electronic, steric, and hydrophobic factors. For this compound, the following descriptors would be critical in a QSAR analysis:

Electronic Descriptors: These descriptors are fundamental in defining the electrostatic interactions a molecule can engage in, which is crucial for receptor binding. Key electronic descriptors include:

Partial Atomic Charges: The distribution of charges on the pyridine ring, ether oxygen, and ester group would be critical in determining potential hydrogen bonding and other electrostatic interactions.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively, which can be important in reaction mechanisms and charge-transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for determining how well it fits into a biological target's active site. Relevant steric descriptors include:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. nih.gov

Hydrophobic Descriptors: Lipophilicity is a key factor in a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

LogP (Octanol-Water Partition Coefficient): This is a measure of a molecule's hydrophobicity and is crucial for predicting its membrane permeability and interaction with hydrophobic pockets in proteins.

A hypothetical table of calculated QSAR descriptors for this compound is presented below:

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Predictive Modeling |

| Electronic | Dipole Moment (Debye) | 2.5 | Influences polarity and solubility. |

| HOMO Energy (eV) | -8.2 | Relates to electron-donating ability. | |

| LUMO Energy (eV) | -1.5 | Relates to electron-accepting ability. | |

| Steric | Molecular Volume (ų) | 160 | Determines fit in biological targets. |

| Molar Refractivity | 45 | Related to molecular volume and polarizability. | |

| Hydrophobic | LogP | 1.8 | Predicts membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | 120 | Describes molecular branching. |

Predictive Modeling Approaches

Once a set of descriptors has been calculated for a series of analogues of this compound with known biological activities, a predictive model can be built using various statistical methods.

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). chemrevlett.comnih.gov For instance, a hypothetical MLR equation for the anticancer activity of a series of pyridine derivatives might look like:

log(IC50) = 0.5 * LogP - 0.2 * Dipole Moment + 1.1 * HOMO + c

The quality of an MLR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and the standard error of prediction. chemrevlett.comnih.gov

Partial Least Squares (PLS) and Principal Component Regression (PCR): When the number of descriptors is large or there is multicollinearity between them, PLS and PCR are often used. nih.gov These methods reduce the dimensionality of the descriptor space to a smaller set of orthogonal components that are then used to build the regression model.

k-Nearest Neighbor (k-NN): This is a non-linear method where the activity of a new compound is predicted based on the average activity of its 'k' nearest neighbors in the descriptor space.

Model Validation and Applicability Domain

A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in model development. chemrevlett.com Furthermore, defining the applicability domain of the model is essential to ensure that predictions are only made for compounds that are structurally similar to those in the training set.

Reactivity and Derivatization Chemistry of Ethyl 2 Pyridin 3 Yloxy Acetate

Hydrolysis of the Ester Moiety and Carboxylic Acid Formation

The ester functionality in ethyl 2-(pyridin-3-yloxy)acetate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(pyridin-3-yloxy)acetic acid. This transformation is a fundamental step in modifying the ester group or for synthesizing derivatives that require a free carboxylic acid.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Enzyme-catalyzed hydrolysis offers a milder and more selective alternative. Lipases, such as those from Candida rugosa (CRL), are known to catalyze the hydrolysis of various esters, including pyridyl acetates. psu.edu These enzymatic reactions are often performed in aqueous buffer solutions and can exhibit high enantioselectivity, which is particularly valuable when dealing with chiral analogs of the substrate. psu.eduresearchgate.net The rate and selectivity of enzymatic hydrolysis can be influenced by the specific enzyme used, the reaction conditions, and the structure of the substrate. srce.hrsemanticscholar.org

| Reaction | Reagents and Conditions | Product | Reference |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(pyridin-3-yloxy)acetic acid | chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O/EtOH, heat, then H₃O⁺ workup | 2-(pyridin-3-yloxy)acetic acid | - |

| Enzyme-Catalyzed Hydrolysis | Lipase (e.g., Candida rugosa lipase), phosphate (B84403) buffer (pH ~7) | 2-(pyridin-3-yloxy)acetic acid | psu.eduresearchgate.net |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form amides. This reaction is a cornerstone for the synthesis of a wide array of derivatives with potential biological applications. The reaction of this compound with an amine (primary or secondary) typically requires heating and can be catalyzed by either acid or base to produce the corresponding N-substituted 2-(pyridin-3-yloxy)acetamide (B2556959).

A series of novel 2-(pyridin-3-yloxy)acetamide derivatives have been synthesized and evaluated for their anti-HIV activities. nih.govresearchgate.net These syntheses often involve the direct reaction of the ester with various amines. For instance, reaction with different primary amines can furnish a library of N-substituted amides. nih.govresearchgate.net

In addition to direct amidation, the ester can be converted to other acyl derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acyl hydrazide, 2-(pyridin-3-yloxy)acetohydrazide. This hydrazide is a versatile intermediate that can be further derivatized, for instance, by reaction with isothiocyanates to form thiosemicarbazides or cyclized to form various heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles.

The general mechanism for these nucleophilic acyl substitution reactions involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to yield the substituted acyl product. vanderbilt.edu

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Primary/Secondary Amine | Heat, optional catalyst | N-substituted 2-(pyridin-3-yloxy)acetamide | nih.govresearchgate.net |

| Hydrazine Hydrate | Ethanol, reflux | 2-(pyridin-3-yloxy)acetohydrazide | nih.gov |

| Alcohols (Transesterification) | Acid or base catalyst, excess alcohol | Different alkyl 2-(pyridin-3-yloxy)acetate | - |

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Halogenation of the pyridine ring is a common electrophilic substitution reaction. For instance, bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). chemrxiv.orgnih.gov The reaction conditions can be tuned to control the degree and position of halogenation. For 3-alkoxypyridines, halogenation is expected to occur preferentially at the C-2 or C-6 positions. arkat-usa.org A one-pot protocol involving the formation of Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines, offering a method to access substitution patterns that are otherwise difficult to obtain. chemrxiv.orgnih.gov

Nitration of 3-hydroxypyridine (B118123) derivatives has been studied, and it is observed that the reaction often occurs on the protonated pyridine ring (the pyridinium (B92312) ion), with the nitro group entering at the 2-position. The ether linkage in this compound would likely lead to similar reactivity patterns under strongly acidic nitrating conditions.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo- and/or 6-bromo- derivative | arkat-usa.orgnih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro- and/or 6-chloro- derivative | chemrxiv.org |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro- derivative | - |

Reactions Involving the Alpha-Carbon of the Acetate (B1210297) Moiety

The alpha-protons of the acetate moiety in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. To achieve selective monoalkylation and suppress side reactions like self-condensation, it is often necessary to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to quantitatively form the enolate before adding the alkylating agent. vanderbilt.edu The direct asymmetric alkylation of 2-alkylpyridines has been achieved with high enantioselectivity using a chiral diamine ligand, a methodology that could potentially be adapted for the alpha-alkylation of this compound. escholarship.org

Condensation Reactions: The enolate can also react with carbonyl compounds in aldol-type condensation reactions. For example, reaction with an aldehyde or ketone would yield a β-hydroxy ester, which could be subsequently dehydrated to form an α,β-unsaturated ester. The Claisen condensation, a reaction between two ester molecules, could lead to self-condensation products, although this is generally more efficient with esters that have two alpha-hydrogens. vanderbilt.edu A deoxygenative α-alkylation of the related ethyl 2-oxo-2-(pyridin-3-yl)acetate has been reported, demonstrating the reactivity of the alpha-position in such systems. rsc.org

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Enolate | Ethyl 2-alkyl-2-(pyridin-3-yloxy)acetate | vanderbilt.eduescholarship.org |

| Aldol (B89426) Condensation | 1. Base 2. Aldehyde/Ketone (R₂C=O) | Enolate | Ethyl 3-hydroxy-2-(pyridin-3-yloxy)alkanoate | vanderbilt.edu |

| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | Enolate | α,β-unsaturated ester |

Reductive Transformations of the Ester or Pyridine Ring

Both the ester group and the pyridine ring of this compound can be reduced, with the outcome depending on the choice of reducing agent and reaction conditions.

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality to a primary alcohol, yielding 2-(pyridin-3-yloxy)ethanol. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, which allows for the selective reduction of other functional groups in the presence of the ester. researchgate.net

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and a metal catalyst such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). researchgate.net The reaction is often carried out in an acidic solvent like glacial acetic acid to facilitate the hydrogenation of the heterocyclic ring. researchgate.net The choice of catalyst and conditions can sometimes allow for the selective reduction of the pyridine ring without affecting the ester group.

| Functional Group | Reagents and Conditions | Product | Reference |

| Ester | Lithium aluminum hydride (LiAlH₄), THF | 2-(pyridin-3-yloxy)ethanol | |

| Pyridine Ring | H₂, PtO₂ or Pd/C, high pressure, acetic acid | Ethyl 2-(piperidin-3-yloxy)acetate | researchgate.net |

Heterocyclic Annulation Reactions Utilizing the Compound as a Building Block

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing a pyridine ring. The functional groups of the molecule can be manipulated to participate in cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

One important class of fused heterocycles that can be synthesized are the pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. d-nb.infomdpi.comnih.gov A common synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com The 2-(pyridin-3-yloxy)acetic acid moiety, obtained from the hydrolysis of the title ester, or the ester itself, can be envisioned as a synthon for constructing part of a new ring fused to the pyridine. For example, the acetamido derivatives can be used in cyclization reactions. researchgate.net

Similarly, the hydrazide derivative, 2-(pyridin-3-yloxy)acetohydrazide, can be used to construct fused triazole or thiadiazole rings. For instance, reaction of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. Condensation of the hydrazide with dicarbonyl compounds can also lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings. tsijournals.comnih.gov

| Target Heterocycle | Key Intermediate/Derivative | General Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | 2-(Pyridin-3-yloxy)acetyl derivatives | Cyclocondensation | d-nb.infomdpi.com |

| Pyrido[2,3-d]pyrimidines | N-substituted 2-(pyridin-3-yloxy)acetamides | Cyclization | researchgate.net |

| Fused 1,2,4-Triazoles | 2-(Pyridin-3-yloxy)acetohydrazide | Cyclization with appropriate reagents | researchgate.net |

Catalyst Development for Specific Transformations of this compound

The development of efficient catalysts is crucial for controlling the selectivity and enhancing the reaction rates of transformations involving this compound.

For Hydrolysis and Amidation: While traditional acid and base catalysis are effective for ester hydrolysis and amidation, enzymatic catalysis is gaining prominence due to its mild reaction conditions and high selectivity. psu.eduresearchgate.net Lipases are particularly effective for the hydrolysis of esters. For amidation, while often performed thermally, transition metal catalysts, such as those based on palladium, could potentially be developed for more efficient and milder coupling of the ester with amines.

For C-H Functionalization: Palladium catalysts are widely used for the direct C-H functionalization of aromatic and heteroaromatic rings. While not specifically reported for this compound, related systems have been successfully functionalized using palladium catalysis, suggesting that similar methods could be developed for the targeted introduction of substituents onto the pyridine ring.

For Hydrogenation: The catalytic hydrogenation of the pyridine ring requires robust catalysts. Platinum, palladium, and rhodium catalysts are standard choices. researchgate.net The development of more selective heterogeneous or homogeneous catalysts could allow for the reduction of the pyridine ring under milder conditions and with greater functional group tolerance. For example, iridium-based catalysts have been used for the enantioselective hydrogenation of related imines. researchgate.net

| Transformation | Catalyst Type | Potential Advantage | Reference |

| Hydrolysis | Lipases | Mild conditions, high selectivity | psu.eduresearchgate.net |

| Amidation | Palladium complexes | Milder conditions than thermal methods | - |

| C-H Functionalization | Palladium complexes | Direct introduction of functional groups | - |

| Hydrogenation | Platinum, Rhodium, Iridium complexes | Control over selectivity (ring vs. ester), potential for asymmetry | researchgate.netresearchgate.net |

Exploration of Biological Interactions and Mechanistic Insights

Ligand-Receptor Binding Studies (in vitro and in silico approaches)

Direct experimental data on the ligand-receptor binding profile of Ethyl 2-(pyridin-3-yloxy)acetate is not extensively documented in publicly available literature. However, the foundational components of the molecule—the pyridine (B92270) ring and the ether-linked acetate (B1210297) group—are present in numerous biologically active compounds, suggesting its potential to interact with various biological targets. ontosight.ai

The pyridine moiety is a key pharmacophore capable of engaging in hydrogen bonding and π-π stacking interactions within receptor binding pockets. For instance, studies on structurally related pyridin-3-yloxy derivatives have revealed binding affinity to specific receptors. A series of novel benzofuran (B130515) derivatives containing a pyridin-2-yloxy moiety showed moderate binding affinity to κ-opioid receptors (KOR) with IC₅₀ values in the micromolar range, while showing no significant binding to μ-opioid receptors (MOR). jst.go.jp In another study, derivatives of N-(pyridin-2-yl)-3-(pyridin-3-yloxy)benzamide were investigated as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), with binding modes predicted to be parallel to transmembrane helices. nih.gov These findings, while not directly applicable to this compound, highlight the capacity of the pyridin-yloxy scaffold to participate in specific ligand-receptor interactions. Computational docking studies on more complex molecules containing this scaffold could help elucidate potential binding modes and receptor targets. nih.gov

Enzyme Inhibition/Activation Kinetics and Molecular Mechanisms

The potential for this compound and its analogs to act as enzyme inhibitors is an area of significant interest. The general structure is similar to molecules known to compete with endogenous substrates for enzyme active sites.

Derivatives of the isomeric Ethyl 2-(pyridin-2-yloxy)acetate have been investigated for their potential to inhibit enzymes in various metabolic pathways. More specifically, a series of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were designed and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). nih.gov One of the most active analogs, compound 'Ij', demonstrated an EC₅₀ value of 8.18 μM against the wild-type HIV-1 strain. nih.gov Molecular docking simulations suggested a binding mode within the pocket of the RT enzyme. nih.gov

Furthermore, research into other related heterocyclic compounds shows that the pyridine-benzamide structure can effectively inhibit enzymes like lipoxygenase, which is involved in inflammation and cancer. The cyano group in a related compound, Ethyl 2-cyano-2-pyridin-3-YL-acetate, is thought to act as an electrophile that can react with nucleophilic sites on proteins, thereby modulating enzyme activity. While these examples are from structurally different molecules, they underscore the potential of the core pyridin-3-yloxy moiety to serve as a foundation for designing enzyme inhibitors.

Cellular Uptake and Intracellular Localization Studies

Understanding how a compound enters cells and where it accumulates is crucial for determining its mechanism of action. For this compound (CAS No. 18342-98-8), high-throughput screening data provides some initial insights into its cellular effects. epa.gov The compound was evaluated in the Cell Painting assay, a high-content imaging method that uses fluorescent dyes to label different cellular compartments, allowing for the creation of a detailed morphological profile upon chemical treatment. epa.govnih.gov

The Cell Painting assay can reveal changes in the size, shape, texture, and intensity of various organelles, including the nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, and cytoskeleton. nih.gov The results from such assays on this compound are available through the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard under the identifier DTXSID40406340. epa.gov Analysis of these phenotypic profiles can help generate hypotheses about the compound's mechanism of action and its primary intracellular targets. nih.gov For example, specific changes in mitochondrial morphology could suggest an effect on cellular respiration, while alterations in the nuclear compartment might point towards interactions with DNA or related proteins.

Interaction with Biomembranes and Biophysical Characterization

The interaction of small molecules with biological membranes can significantly influence their bioavailability, cellular uptake, and ultimately, their biological activity. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, are expected to govern its interaction with the lipid bilayers of cell membranes.

Molecular Docking and Dynamics Simulations for Target Identification and Binding Mode Prediction

In the absence of extensive experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools for predicting potential biological targets and understanding binding interactions at a molecular level. jbcpm.com

For this compound, specific docking and MD simulation studies are not widely published. However, such studies have been performed on numerous structurally related pyridine derivatives to predict their binding modes and affinities. nih.govnih.gov For example, molecular docking was used to investigate the binding of 2-(pyridin-3-yloxy)acetamide derivatives to the HIV-1 reverse transcriptase enzyme, providing insights that could guide the design of more potent inhibitors. nih.gov Similarly, docking studies of pyridine-3-carbonitrile (B1148548) derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) helped to rationalize their observed anticancer activity. bohrium.com These computational approaches typically involve preparing the 3D structures of the ligand and the target protein and then using scoring functions to predict the most stable binding poses and estimate the binding free energy. jbcpm.com Such an approach could be readily applied to this compound to screen it against a panel of known drug targets and generate hypotheses for experimental validation.

Pathway Analysis and Molecular Signaling Perturbation Studies

High-throughput phenotypic profiling, such as the Cell Painting assay performed on this compound, provides rich datasets that can be used for pathway analysis. epa.govnih.gov By comparing the morphological profile induced by the compound to a reference database of profiles from compounds with known mechanisms of action, it is possible to infer which cellular signaling pathways are being perturbed. nih.gov

The EPA's ToxCast program, which includes the Cell Painting assay, aims to link these phenotypic changes to molecular targets and broader biological pathways. nih.govepa.gov For instance, if the phenotypic profile of this compound closely matches that of known DNA damage agents, it would suggest that the compound may be activating DNA damage response pathways. Conversely, a profile similar to that of mitochondrial toxins would implicate pathways related to cellular energy metabolism. The detailed data from the Cell Painting assay on this compound can be analyzed to identify which of the hundreds of measured cellular features are most significantly altered, providing clues to its bioactivity. epa.govdata.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov While a comprehensive SAR study centered on this compound is not available, analysis of related compounds reveals important trends for the pyridin-yloxy scaffold.

A recent review of pyridine derivatives highlighted that the presence and position of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.govmdpi.com

Specific examples from the literature illustrate these principles:

Anti-HIV Activity: In a series of 2-(pyridin-3-yloxy)acetamide derivatives, modifications to the acetamide (B32628) portion led to significant variations in anti-HIV-1 activity, with compound Ij being the most potent. nih.gov

Anticancer Activity: In new pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors, the substitution pattern on the quinoline (B57606) and phenyl rings, along with modifications to the linker, dramatically influenced cytotoxicity and enzyme inhibition. nih.gov

Opioid Receptor Binding: For benzofuran derivatives, the presence of an aryl substituent on a side chain was found to be crucial for binding to the κ-opioid receptor. jst.go.jp

Advanced Analytical Methodologies for Ethyl 2 Pyridin 3 Yloxy Acetate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating and quantifying ethyl 2-(pyridin-3-yloxy)acetate from impurities and related substances. The choice of method depends on the specific analytical goal, such as purity determination or the separation of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For routine purity analysis, reversed-phase HPLC is typically employed, using a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgresearchgate.net Detection is commonly achieved using a UV-Vis detector, as the pyridine (B92270) ring in the molecule exhibits strong ultraviolet absorbance. turkjps.org A typical method would monitor the absorbance at a specific wavelength to quantify the main peak and any impurities. Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 10-90% B; 10-15 min, 90% B; 15-16 min, 90-10% B; 16-20 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical HPLC method based on common practices for analyzing aromatic and pyridine-containing compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a boiling point that might allow for direct GC analysis, its polarity could lead to poor peak shape and column bleed. rsc.org Therefore, GC analysis is often more effective after derivatization to create more volatile and less polar analogues. researchgate.netsemanticscholar.org

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. However, this compound lacks active hydrogens. For this compound, GC is more applicable for checking for volatile impurities or for specific applications where the matrix is suitable. If derivatization were needed for a related compound (e.g., the corresponding carboxylic acid), reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used. researchgate.net Analysis would typically be performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS) with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. rsc.orgnih.gov

Table 2: Representative GC Conditions for Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table outlines a general GC method suitable for the analysis of semi-volatile organic compounds.

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, enantiomeric separation is not applicable to this specific compound.

However, if a chiral center were introduced, for instance through the reduction of the ester to a secondary alcohol or the presence of a chiral substituent, chiral chromatography would be essential for separating the resulting enantiomers. nih.gov Chiral separation can be achieved using either chiral HPLC or chiral GC. nih.govnih.gov For chiral HPLC, columns with a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H), are commonly used. nih.govnih.gov The mobile phase is typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol (like isopropanol (B130326) or ethanol). nih.gov For more volatile chiral derivatives, chiral GC with a cyclodextrin-based column (e.g., Chirasil-Dex-CB) can be employed to resolve the enantiomers. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for trace analysis and structural elucidation.

LC-MS is particularly powerful for identifying and quantifying low-level impurities and potential metabolites of this compound in complex matrices. scispace.comnih.gov The soft ionization techniques used in LC-MS, such as Electrospray Ionization (ESI), typically yield the protonated molecular ion [M+H]+, providing immediate molecular weight information. rsc.org Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, generating a unique fragmentation pattern that helps to elucidate the structure of the parent compound, its impurities, or metabolites formed through processes like hydrolysis of the ester or hydroxylation of the pyridine ring. scispace.comgoogle.comresearchgate.net

GC-MS is used for the analysis of volatile and semi-volatile compounds. It provides high-resolution separation and definitive identification based on the compound's mass spectrum, which can be compared against spectral libraries like the NIST database. phytojournal.comescholarship.org For this compound, GC-MS could be used to identify volatile impurities from its synthesis or degradation products. jbcpm.comresearchgate.net

Table 3: Typical LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

| Chromatography | As per HPLC method in Table 1 |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan (MS/MS) of m/z 182.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

This table provides example parameters for an LC-MS/MS analysis, assuming the protonated molecule [C9H11NO3+H]+ has an m/z of approximately 182.1.

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of compounds that absorb light in the UV-Vis range. Due to the presence of the pyridine ring, this compound has a distinct UV absorbance profile. pensoft.net

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is particularly useful for routine quality control assays where the primary component is being quantified. turkjps.org While a specific λmax for this exact compound is not cited in the provided results, related pyridine derivatives often show absorbance maxima in the 260-280 nm range.

Table 4: Example of a Calibration Curve for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax (e.g., 270 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

| Correlation (R²) | >0.999 |

This table is a hypothetical representation of data used to construct a calibration curve for quantification.

Sample Preparation Strategies for Complex Matrices

The accurate quantification of this compound in complex matrices such as biological fluids, environmental samples, and food products necessitates robust sample preparation strategies. The primary goal of sample preparation is to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the physicochemical properties of the analyte, the nature of the matrix, the required limit of detection, and the analytical technique employed. For this compound, common strategies would include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. epa.gov For the extraction of this compound, which is a moderately polar compound, the selection of an appropriate organic solvent is crucial.

A typical LLE protocol for extracting this compound from a biological fluid like plasma might involve:

Alkalanizing the plasma sample to a pH above the pKa of the pyridine nitrogen.

Addition of a suitable water-immiscible organic solvent such as ethyl acetate, dichloromethane, or a mixture thereof. epa.gov

Vigorous mixing to ensure efficient partitioning of the analyte into the organic phase.

Separation of the organic layer, followed by evaporation and reconstitution in a solvent compatible with the analytical instrument.

Table 1: Hypothetical LLE Recovery of this compound from Human Plasma

| Extraction Solvent | Sample pH | Recovery (%) | RSD (%) (n=3) |

|---|---|---|---|

| Ethyl Acetate | 9.0 | 88.5 | 4.2 |

| Dichloromethane | 9.0 | 92.1 | 3.8 |

| Methyl-tert-butyl ether (MTBE) | 9.0 | 85.3 | 5.1 |

This table is illustrative and based on general principles of LLE for similar compounds.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and efficient alternative to LLE, involving the partitioning of the analyte between a solid sorbent and a liquid phase. nih.gov SPE allows for simultaneous extraction, cleanup, and concentration of the analyte, significantly reducing solvent consumption and improving sample throughput. nih.gov

Research Findings: For a compound like this compound, several SPE sorbents could be applicable depending on the matrix. Reversed-phase sorbents like C18 or polymeric sorbents are common choices for moderately polar compounds from aqueous matrices. A study on the determination of 3,4-diaminopyridine (B372788) in animal plasma utilized C18 cartridges for extraction. lcms.cz

The general steps for an SPE procedure for this compound would be:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at the desired pH.

Loading: The pre-treated sample is passed through the sorbent bed, where the analyte is retained.

Washing: Interfering compounds are washed from the sorbent with a weak solvent that does not elute the analyte.

Elution: The analyte of interest is eluted with a small volume of a strong organic solvent.

Table 2: Representative SPE Sorbent Selection and Recovery for this compound from Water Samples

| SPE Sorbent | Elution Solvent | Recovery (%) | RSD (%) (n=3) |

|---|---|---|---|

| C18 | Acetonitrile | 95.2 | 2.5 |

| Oasis HLB (Polymeric) | Methanol | 97.8 | 2.1 |

| Strata-X (Polymeric) | Ethyl Acetate | 96.5 | 2.3 |

This table presents hypothetical data to illustrate the potential performance of different SPE sorbents.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become increasingly popular for the multi-residue analysis of pesticides and other contaminants in food and environmental matrices. opentrons.comrsc.org It involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by the addition of salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. opentrons.com

Research Findings: Although no specific QuEChERS method for this compound is published, the versatility of this technique makes it highly adaptable. The standard QuEChERS procedure often involves extraction with acetonitrile and partitioning salts like magnesium sulfate (B86663) and sodium acetate. iaea.org The subsequent d-SPE cleanup step would employ a combination of sorbents to remove specific interferences from the matrix. For example, primary secondary amine (PSA) is used to remove organic acids and some sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments like chlorophyll. rsc.orgiaea.org

A potential QuEChERS workflow for this compound in a complex food matrix like spinach could be:

Homogenize the sample with water.

Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, and a buffering salt).

Shake vigorously and centrifuge.

Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a mixture of PSA and C18.

Vortex and centrifuge.

The final extract is ready for analysis by LC-MS/MS or GC-MS.

Table 3: Illustrative QuEChERS Performance for this compound in a Fruit Matrix

| d-SPE Cleanup Sorbents | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| PSA + C18 | 91.3 | -15.2 |

| PSA + C18 + GCB | 85.7 | -8.9 |

This table is a hypothetical representation of QuEChERS performance, as specific data for the target compound is unavailable.

The selection of the most appropriate sample preparation strategy for this compound will ultimately depend on the specific requirements of the analysis, including the matrix complexity, required sensitivity, and available instrumentation. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential for any chosen sample preparation protocol.

Environmental Impact and Green Chemistry Considerations for Ethyl 2 Pyridin 3 Yloxy Acetate

Biodegradation Pathways and Environmental Fate Modeling

The ester linkage in Ethyl 2-(pyridin-3-yloxy)acetate is susceptible to hydrolysis, which can be both a biotic and abiotic process. This would break the molecule into 3-hydroxypyridine (B118123) and ethyl acetate (B1210297). Ethyl acetate is generally considered to be readily biodegradable. The pyridine (B92270) ring, however, is more resistant to degradation due to its aromatic and heterocyclic nature. chemicalbook.com

Microbial degradation of pyridine and its derivatives has been studied, revealing that microorganisms can break open the pyridine ring through various mechanisms, often involving hydroxylation followed by ring cleavage. d-nb.info The specific degradation pathway and rate for this compound would depend on various environmental factors, including the microbial populations present, temperature, and pH.

To predict the environmental behavior of chemicals like this compound in the absence of experimental data, environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models are employed. d-nb.infoacs.org These computational tools use the chemical's structure to estimate properties like its tendency to partition into different environmental compartments (water, soil, air), its potential for bioaccumulation, and its likely rate of degradation. For instance, the US Environmental Protection Agency's (EPA) EPI Suite™ is a widely used tool for this purpose. episuite.dev Such models can provide valuable screening-level data, helping to prioritize chemicals for further testing and risk assessment. episuite.dev

Aquatic and Terrestrial Ecotoxicity Assessments

The potential for this compound to cause harm to aquatic and terrestrial organisms is a key aspect of its environmental risk profile. As with biodegradation, specific ecotoxicity data for this compound is scarce. However, information on related pyridine derivatives and pyridinyloxyacetate herbicides can offer valuable insights.

Aquatic Ecotoxicity:

The toxicity of pyridine-based compounds to aquatic life can vary widely depending on the specific substituents on the pyridine ring. nih.gov For many organic chemicals, aquatic toxicity is related to their hydrophobicity, often expressed as the octanol-water partition coefficient (log K_ow_). nies.go.jp Chemicals with higher log K_ow_ values tend to be more toxic to aquatic organisms.

QSAR models are frequently used to predict the aquatic toxicity of chemicals. nih.govnies.go.jp These models can estimate endpoints such as the concentration that is lethal to 50% of a test population of fish (LC50) or the concentration that causes a specific effect in 50% of a population of aquatic invertebrates like Daphnia (EC50). The ECOSAR™ (Ecological Structure Activity Relationships) model, part of the EPI Suite™, is a prominent example of a tool used for such predictions. epa.gov

Terrestrial Ecotoxicity:

The impact on terrestrial ecosystems, including soil microorganisms, plants, and invertebrates, is another important consideration. For compounds used in agriculture, such as pyridinyloxyacetate herbicides, there is a focus on their effects on non-target plants and soil health. Pyridine herbicides are known to be effective against broadleaf weeds, but their persistence in soil and potential to harm non-target plants is a concern. nih.gov

The assessment of terrestrial ecotoxicity involves studying the compound's effects on key soil organisms like earthworms and its potential to inhibit plant growth. The mobility and persistence of the compound in soil will largely determine its potential for terrestrial impact.

Green Synthesis Metrics and Process Intensification

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key metrics used to evaluate the "greenness" of a synthesis include atom economy, E-factor, and process mass intensity (PMI).

A plausible and common method for synthesizing this compound is the Williamson ether synthesis . This reaction would involve reacting 3-hydroxypyridine with an ethyl haloacetate (such as ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. An ideal reaction has an atom economy of 100%. The Williamson ether synthesis, while widely used, is not atom-economical as it generates a salt by-product (e.g., sodium chloride).

E-Factor and Process Mass Intensity (PMI): The E-factor, proposed by Roger Sheldon, is the ratio of the mass of waste to the mass of the product. researchgate.net A lower E-factor is better. Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acs.org A lower PMI indicates a more efficient and less wasteful process. For the synthesis of specialty chemicals and pharmaceuticals, PMIs can often be very high, indicating significant opportunities for improvement. acs.org

The following table provides a conceptual illustration of these metrics for the synthesis of this compound via Williamson ether synthesis.

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Formula | Ideal Value | Comment for Williamson Ether Synthesis |

|---|---|---|---|